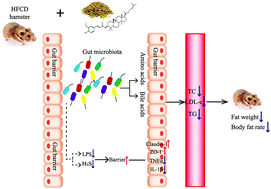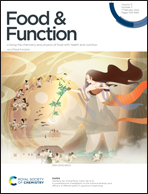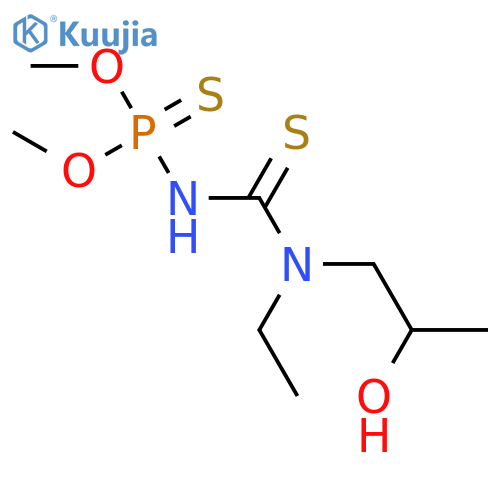Oryzanol alleviates high fat and cholesterol diet-induced hypercholesterolemia associated with the modulation of the gut microbiota in hamsters†
Food & Function Pub Date: 2022-03-29 DOI: 10.1039/D1FO03464B
Abstract
A high fat and cholesterol diet (HFCD) can modulate the gut microbiota, which is closely related with hypercholesterolemia. This study aimed to explore the anti-hypercholesterolemia effect of oryzanol, and investigate whether the function of oryzanol is associated with the gut microbiota and related metabolites. 16S rRNA and ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry were applied for the gut microbiota and untargeted metabolomics, respectively. The results showed that HFCD significantly upregulated body fat accumulation and serum lipids, including triglyceride, total cholesterol, low density lipoprotein cholesterol (LDL-c), high density lipoprotein cholesterol (HDL-c), and ratio of LDL-c/HDL-c, which induced hypercholesterolemia. Oryzanol supplementation decreased body fat accumulation and serum lipids, especially the LDL-c concentration and LDL-c/HDL-c ratio. In addition, the abundances of Desulfovibrio, Colidextribacter, norank_f__Oscillospiraceae, unclassified_f__Erysipelotrichaceae, unclassified_f__Oscillospiraceae, norank_f__Peptococcaceae, Oscillibacter, Bilophila and Harryflintia were increased and the abundance of norank_f__Muribaculaceae was decreased in HFCD-induced hyperlipidemia hamsters. Metabolites were changed after HFCD treatment and 9 differential metabolites belonged to bile acids and 8 differential metabolites belonged to amino acids. Those genera and metabolites were significantly associated with serum lipids. HFCD also disrupted the intestinal barrier. Oryzanol supplementation reversed the changes of the gut microbiota and metabolites, and intestinal barrier injury was also partly relieved. This suggests that oryzanol supplementation modulating the gut microbiota contributes to its anti-hyperlipidemia function, especially anti-hypercholesterolemia.

Recommended Literature
- [1] Improved abundance sensitivity in MC-ICP-MS for determination of 236U/238U isotope ratios in the 10−7 to 10−8 range
- [2] Detection of zeptomole quantities of nonfluorescent molecules in a 101 nm nanochannel by thermal lens microscopy
- [3] Paclitaxel-loaded pluronic F127/P123 silica nanocapsules with surface conjugated rhTRAIL for targeted cancer therapy
- [4] Recent progress in the chemistry of non-monoterpenoid indole alkaloids
- [5] Nonclassical crystal growth and growth rate hysteresis observed during the growth of curcumin in impure solutions†
- [6] A study of some reactions of the intermediate isolated from the NN-dimethylaniline–tetracyanoethylene reaction
- [7] Front cover
- [8] Enhanced cytotoxicity of indenyl molybdenum(ii) compounds bearing a thiophene function†
- [9] Opportunities for intermediate temperature renewable ammonia electrosynthesis†
- [10] Partial oxidation of light alkanes by periodate and chloride salts†

Journal Name:Food & Function
Research Products
-
CAS no.: 162758-94-3
-
CAS no.: 113435-99-7









